molecular formula C13H13NOS B2414526 N-(1-phenylethyl)thiophene-2-carboxamide CAS No. 313516-35-7

N-(1-phenylethyl)thiophene-2-carboxamide

Cat. No. B2414526
M. Wt: 231.31
InChI Key: LEDNWIDPUBDPLC-UHFFFAOYSA-N
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Description

“N-(1-phenylethyl)thiophene-2-carboxamide” is a chiral carboxamide compound . It is synthesized by slow-evaporation style . The chirality of the compound is confirmed by the absolute structure parameter and specific rotation values .


Synthesis Analysis

The compound is synthesized by slow-evaporation style . The synthesis process involves the creation of twin chiral carboxamide compounds . The synthesized chiral compounds are characterized via FT-IR, UV–visible, NMR, and mass spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound is analyzed by X-ray analysis . The chiral compounds crystallize like isomers with little discrepancies in lattice parameters . The perceptible inter- and intra-molecular connections of twin chiral were analyzed by Hirshfeld surface (HS) analysis with respective 2D Fingerprint (2D-FP) plots .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H13NOS . The compound’s physical and chemical properties are characterized by employing the DFT computation, which includes the energies of molecular orbitals (FMO), electrostatic potential (MESP), and Mullican’s charge/atom (MAC) .

properties

IUPAC Name

N-(1-phenylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDNWIDPUBDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-phenylethyl)thiophene-2-carboxamide

Citations

For This Compound
4
Citations
M Mohanbabu, PN Sathishkumar… - Journal of Materials …, 2023 - Springer
The structural investigation of twin chiral carboxamide compounds synthesized by slow-evaporation style, namely Ch-1 [(S)-N-(1-phenylethyl)thiophene-2-carboxamide (Ch-1S) & (R)-N-…
Number of citations: 0 link.springer.com
S Gupta, A Nair, V Jhawat, N Mustaq… - American Journal of …, 2020 - journals.sagepub.com
Diabetes mellitus is one of the aggressive disorders in global society. No pharmacotherapy is available for permanent diabetes cure, although management is possible with drugs and …
Number of citations: 20 journals.sagepub.com
E Karimian, B Akhlaghinia… - Journal of Chemical …, 2016 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of aliphatic and aromatic nitriles with various benzylic alcohols (secondary and tertiary) and tert-butyl …
Number of citations: 29 link.springer.com
A Bakhoda - 2019 - repository.library.georgetown.edu
The Glaser coupling reaction, an oxidative cross−coupling of alkynes to form 1,3−diynes is an important reaction in synthetic chemistry and material sciences. This transformation was …

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